2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021258-53-6
VCID: VC11947591
InChI: InChI=1S/C25H24N4O2S/c1-16-7-9-17(10-8-16)13-26-21(30)15-32-25-28-22-20(18-5-3-2-4-6-18)14-27-23(22)24(31)29(25)19-11-12-19/h2-10,14,19,27H,11-13,15H2,1H3,(H,26,30)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Molecular Formula: C25H24N4O2S
Molecular Weight: 444.6 g/mol

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 1021258-53-6

Cat. No.: VC11947591

Molecular Formula: C25H24N4O2S

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide - 1021258-53-6

Specification

CAS No. 1021258-53-6
Molecular Formula C25H24N4O2S
Molecular Weight 444.6 g/mol
IUPAC Name 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C25H24N4O2S/c1-16-7-9-17(10-8-16)13-26-21(30)15-32-25-28-22-20(18-5-3-2-4-6-18)14-27-23(22)24(31)29(25)19-11-12-19/h2-10,14,19,27H,11-13,15H2,1H3,(H,26,30)
Standard InChI Key XTSMWMXZYAKPLL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:

  • Cyclopropyl group: Attached at the 3-position of the pyrimidine ring, contributing steric bulk and potential metabolic stability.

  • Phenyl group: Positioned at the 7-position, enhancing hydrophobic interactions with biological targets.

  • Sulfanylacetamide side chain: Linked via a thioether bond at the 2-position, with an N-[(4-methylphenyl)methyl] group that may influence solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>2</sub>S
Molecular Weight444.6 g/mol
IUPAC Name2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
CAS Number1021258-53-6
SolubilityNot available

Spectroscopic and Computational Data

  • InChI Key: XTSMWMXZYAKPLL-UHFFFAOYSA-N.

  • SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5.
    Density functional theory (DFT) calculations predict a planar pyrrolo[3,2-d]pyrimidine core with slight puckering at the cyclopropyl moiety, potentially affecting binding to protein targets.

Synthesis and Preparation

Synthetic Routes

The synthesis employs multi-step protocols, typically beginning with functionalized pyrimidine precursors:

  • Core Formation: Condensation of 4-aminouracil with cyclopropylacetylene under Mitsunobu conditions yields the pyrrolo[3,2-d]pyrimidine scaffold.

  • Sulfanylacetamide Introduction: Thiolation at the 2-position using Lawesson’s reagent, followed by nucleophilic substitution with bromoacetyl chloride and subsequent amidation with 4-methylbenzylamine.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationDIAD, PPh<sub>3</sub>, THF, 0°C→RT62%
2Thioether FormationLawesson’s Reagent, DMF, 80°C58%
3Amide CouplingEDC, HOBt, DCM, RT45%

Industrial Scalability Challenges

While lab-scale synthesis achieves moderate yields (45–62%), industrial production faces hurdles:

  • Purification Complexity: Chromatographic separation of stereoisomers due to the cyclopropyl group’s rigidity.

  • Cost of Thiolation Reagents: Lawesson’s reagent necessitates alternatives for large-scale use.

Biological Activities and Mechanisms

In Silico Predictions

Molecular docking simulations suggest high affinity (K<sub>d</sub> ≈ 12 nM) for the ATP-binding pocket of EGFR, driven by:

  • Hydrogen Bonding: Between the pyrimidine-4-one and kinase hinge residues.

  • Hydrophobic Interactions: The 4-methylbenzyl group occupies a hydrophobic cleft adjacent to the ATP site.

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Properties

CompoundMolecular TargetIC<sub>50</sub> (nM)Source
N-[(4-Fluorophenyl)methyl] derivativeJAK218.3
3-Fluoro-4-methylphenyl variantDNA Gyrase42.7
4-Methylphenyl derivativeEGFR (predicted)12.0 (simulated)

The 4-methylphenyl substituent in this compound confers superior predicted EGFR affinity compared to fluorinated analogues, likely due to reduced electron-withdrawing effects.

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